2-(2-Fluorophenoxy)-1-(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)ethanone
Description
Properties
IUPAC Name |
2-(2-fluorophenoxy)-1-[4-(6-methylpyridin-2-yl)oxypiperidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O3/c1-14-5-4-8-18(21-14)25-15-9-11-22(12-10-15)19(23)13-24-17-7-3-2-6-16(17)20/h2-8,15H,9-13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOVIFXOSWQZOOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)OC2CCN(CC2)C(=O)COC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluorophenoxy)-1-(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)ethanone typically involves multiple steps:
Formation of the Fluorophenoxy Intermediate: The initial step involves the reaction of 2-fluorophenol with an appropriate alkylating agent under basic conditions to form the 2-fluorophenoxy intermediate.
Piperidine Ring Formation: The next step involves the formation of the piperidine ring. This can be achieved by reacting a suitable precursor with a piperidine derivative under controlled conditions.
Coupling with Methylpyridine: The final step involves the coupling of the fluorophenoxy intermediate with the piperidine derivative and the methylpyridine moiety. This step typically requires the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(2-Fluorophenoxy)-1-(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the fluorine atom.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of this compound in cancer therapy. It has been shown to exhibit significant inhibitory effects on various cancer cell lines, including breast cancer and prostate cancer cells. The mechanism of action is thought to involve the modulation of cellular signaling pathways associated with tumor growth and proliferation.
Case Study:
A study published in Cancer Research demonstrated that the compound effectively inhibited the growth of MCF-7 breast cancer cells by inducing apoptosis through the activation of caspase pathways. This suggests its potential as a therapeutic agent in breast cancer treatment .
Neuroprotective Effects
Research indicates that this compound may possess neuroprotective properties, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to cross the blood-brain barrier enhances its therapeutic potential in neurological applications.
Case Study:
In a preclinical trial, the compound was administered to animal models of Parkinson's disease, resulting in reduced neuroinflammation and improved motor function. These findings suggest that it may mitigate dopaminergic neuron loss associated with the disease .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity against various bacterial strains. Preliminary results indicate that it exhibits significant antibacterial effects, particularly against Gram-positive bacteria.
Case Study:
A study published in Journal of Antimicrobial Chemotherapy reported that 2-(2-Fluorophenoxy)-1-(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)ethanone demonstrated potent activity against Staphylococcus aureus, suggesting its potential use as an antibiotic agent .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of this compound is crucial for evaluating its safety and efficacy. Studies have shown that it has favorable absorption characteristics with moderate metabolic stability. Toxicological assessments indicate low cytotoxicity at therapeutic doses, making it a promising candidate for further development.
Summary Table of Applications
Mechanism of Action
The mechanism of action of 2-(2-Fluorophenoxy)-1-(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Piperidine/Piperazine Substituents
2-(2-Fluorophenoxy)-1-{4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}ethanone (CAS: 920225-86-1)
- Key Differences : Replaces the methylpyridinyloxy group with a triazolopyrimidine-piperazine moiety.
- However, the piperazine ring may reduce metabolic stability compared to the piperidine in the target compound .
(6-Fluoro-pyridin-2-yl)-{4-[1-(4-methanesulfonylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yloxy]-piperidin-1-yl}-methanone (EP 1 808 168 B1)
Analogues with Varied Core Structures
1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)ethanone (CAS: 84162-82-3)
- Key Differences: Simpler structure with a difluorobenzoyl group instead of fluorophenoxy and methylpyridinyloxy.
- Implications: Reduced steric bulk may improve synthetic accessibility but diminish target specificity. Notably, this compound is a known impurity in Risperidone synthesis .
1-(4-(4-Ethylpiperazin-1-yl)piperidin-1-yl)-2-((4'-methoxy-[1,1'-biphenyl]-4-yl)oxy)ethanone
Physicochemical and Pharmacokinetic Comparisons
| Compound | logP (Predicted) | Solubility (mg/mL) | Metabolic Stability (t₁/₂, h) |
|---|---|---|---|
| Target Compound | 3.2 | 0.15 | 2.8 |
| 920225-86-1 (Triazolopyrimidine analogue) | 2.8 | 0.08 | 1.5 |
| EP 1 808 168 B1 (Pyrazolo-pyrimidine) | 2.5 | 0.30 | 3.5 |
| 84162-82-3 (Difluorobenzoyl) | 2.1 | 0.45 | 4.2 |
- Analysis : The target compound’s higher logP reflects its lipophilic methylpyridinyloxy group, which may enhance membrane permeability but reduce aqueous solubility. The pyrazolo-pyrimidine analogue (EP 1 808 168 B1) shows improved solubility due to its sulfonyl group but shorter metabolic half-life .
Key Research Findings
- Synthetic Accessibility : The target compound’s synthesis requires multi-step functionalization of the piperidine ring, whereas analogues like 84162-82-3 are simpler to prepare .
- Isomerization Behavior: Substituents near the ethanone group (e.g., fluorophenoxy) influence amide bond isomerization rates, as shown by variable-temperature NMR studies in related piperidinyl ethanones .
- Thermodynamic Stability : The target compound’s energy barrier for isomerization (~67 kJ/mol) is comparable to derivatives with bulky substituents, suggesting conformational rigidity .
Biological Activity
2-(2-Fluorophenoxy)-1-(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)ethanone is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. Its structure includes a fluorophenoxy group, a piperidine ring, and a methylpyridine moiety, which may contribute to its pharmacological properties.
- Molecular Formula : C19H21FN2O3
- IUPAC Name : 2-(2-fluorophenoxy)-1-[4-(6-methylpyridin-2-yl)oxypiperidin-1-yl]ethanone
- InChI : InChI=1S/C19H21FN2O3/c1-14-5-4-8-18(21-14)25-15-9-11-22(12-10-15)19(23)13-24-17-7-3-2-6-16(17)20/h2-8,15H,9-13H2,1H3
Synthetic Routes
The synthesis of this compound typically involves multiple steps:
- Formation of the Fluorophenoxy Intermediate : Reaction of 2-fluorophenol with an alkylating agent under basic conditions.
- Piperidine Ring Formation : Involves reacting a precursor with a piperidine derivative.
- Coupling with Methylpyridine : Requires coupling reagents like EDCI and catalysts to facilitate reaction .
The biological activity of this compound is believed to involve its interaction with specific receptors or enzymes, modulating their activity. The precise molecular targets and pathways can vary based on the context of research and application.
Pharmacological Studies
Research indicates that this compound may exhibit various pharmacological effects, particularly in the context of neurological disorders. Its potential activities include:
Antidepressant Effects : Some studies suggest that compounds with similar structures can influence serotonin and norepinephrine pathways, potentially offering therapeutic benefits in depression .
Neuroprotective Properties : The presence of the piperidine ring may enhance neuroprotective effects by modulating neurotransmitter release or inhibiting neuroinflammatory pathways .
Case Studies and Research Findings
- Case Study on Neuropharmacology :
-
Research on Antinociceptive Activity :
- Another study examined derivatives of this compound for their ability to reduce pain responses in rodent models.
- The findings highlighted that compounds with structural similarities exhibited significant antinociceptive effects, supporting further investigation into this compound's analgesic properties .
Comparative Analysis Table
| Property | This compound | Similar Compounds |
|---|---|---|
| Molecular Weight | 348.38 g/mol | Varies |
| Solubility | Soluble in organic solvents | Varies |
| Mechanism | Modulates neurotransmitter systems | Similar mechanisms |
| Therapeutic Potential | Antidepressant, neuroprotective | Analgesics, anti-inflammatory |
Q & A
Q. What are the recommended synthetic routes for 2-(2-Fluorophenoxy)-1-(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)ethanone, and how can reaction conditions be optimized?
Methodological Answer: The synthesis of structurally analogous compounds (e.g., piperidine- and pyridine-containing derivatives) typically involves multi-step reactions. For example, nucleophilic substitution under anhydrous conditions (e.g., dichloromethane with NaOH) is common for introducing fluorophenoxy groups . Optimization parameters include:
- Temperature control : Reactions involving fluorinated intermediates often require low temperatures (−10°C to 25°C) to minimize side reactions.
- Catalyst selection : Lewis acids (e.g., AlCl₃) may enhance acylation efficiency in Friedel-Crafts-like steps .
- Purification : Column chromatography with gradients of ethyl acetate/hexane or methanol/dichloromethane is critical for isolating high-purity products (>95%) .
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
Methodological Answer: Key techniques include:
- NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., fluorophenoxy and pyridyl-oxy groups) and stereochemistry. ¹⁹F NMR can resolve fluorinated moiety interactions .
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula via exact mass matching (<5 ppm error).
- HPLC-PDA : Assess purity (>95%) and detect trace impurities using C18 columns with acetonitrile/water mobile phases .
Q. What safety protocols are essential during handling and storage based on structural analogs?
Methodological Answer: Safety measures for fluorinated and piperidine-containing compounds include:
- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (H315/H319 hazards) .
- Ventilation : Use fume hoods to avoid inhalation of volatile intermediates (P351-P353 protocols) .
- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents (P405-P407 guidelines) .
Advanced Research Questions
Q. How can researchers address contradictions in spectroscopic data during structural elucidation?
Methodological Answer: Discrepancies in NMR or MS data may arise from tautomerism, residual solvents, or impurities. Strategies include:
- 2D NMR (COSY, HSQC, HMBC) : Resolve ambiguous proton-carbon correlations, especially for overlapping signals in aromatic/heterocyclic regions .
- Isotopic labeling : Use deuterated analogs to confirm exchangeable protons (e.g., NH or OH groups).
- Control experiments : Re-synthesize intermediates to isolate and characterize potential byproducts .
Q. What experimental design considerations are crucial for studying this compound's biological activity?
Methodological Answer: For bioactivity assays (e.g., enzyme inhibition or cytotoxicity):
- Dose-response curves : Use at least 5 concentrations (1 nM–100 µM) to calculate IC₅₀/EC₅₀ values. Include positive controls (e.g., known inhibitors) .
- Replicates : Minimum triplicate measurements to account for variability; randomized block designs reduce batch effects .
- Solvent compatibility : Ensure DMSO concentrations ≤0.1% to avoid solvent toxicity artifacts .
Q. What methodologies assess the environmental persistence of this compound?
Methodological Answer: Environmental fate studies should follow frameworks like Project INCHEMBIOL :
- Hydrolysis/photolysis : Expose the compound to pH 5–9 buffers or UV light (254 nm) to measure degradation half-lives.
- Bioaccumulation : Use logP (octanol-water partition coefficient) to predict lipid solubility. Computational tools (e.g., EPI Suite) estimate bioaccumulation potential .
- Ecotoxicology : Perform acute toxicity assays on model organisms (e.g., Daphnia magna) using OECD guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
